molecular formula C7H3Cl2FO2 B1421238 3,6-Dichloro-2-fluorobenzoic acid CAS No. 916420-62-7

3,6-Dichloro-2-fluorobenzoic acid

Cat. No.: B1421238
CAS No.: 916420-62-7
M. Wt: 209 g/mol
InChI Key: GPDYPRHGLQZRIP-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H3Cl2FO2 and its molecular weight is 209 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDYPRHGLQZRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3,6 Dichloro 2 Fluorobenzoic Acid

Precursor Synthesis and Halogenation Strategies

The synthesis of 3,6-dichloro-2-fluorobenzoic acid involves the carefully orchestrated introduction of chloro and fluoro substituents onto an aromatic ring, followed by the formation or modification of a carboxylic acid group. Various strategies have been developed to achieve the desired substitution pattern with high regioselectivity.

Regioselective Halogenation Mechanisms of Precursor Aromatic Systems

The regioselectivity of halogenation is a critical aspect of synthesizing polysubstituted aromatic compounds. In the context of this compound, the directing effects of existing substituents on the aromatic ring guide the position of incoming halogens. The presence of a fluorine atom, a deactivating but ortho-, para-directing group, and chlorine atoms, which are also deactivating and ortho-, para-directing, necessitates careful selection of halogenation reagents and reaction conditions to achieve the desired 3,6-dichloro-2-fluoro substitution pattern.

The use of N-halosuccinimides in fluorinated alcohols has been shown to be an effective method for the regioselective halogenation of arenes under mild conditions, often resulting in high yields. acs.org Enzymatic approaches using flavin-dependent halogenases (FDHs) offer remarkable site selectivity and are gaining interest for their potential in biocatalysis. nih.gov These enzymes can be engineered to target specific positions on an aromatic ring, providing a green alternative to traditional chemical methods. nih.gov For instance, a multifunctional fungal flavoenzyme has been discovered that can catalyze the geminal dichlorination of a non-activated methyl group. nih.gov

Directed Ortho Metalation (DoM) Approaches in Benzoic Acid Synthesis

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this approach, a directing group, such as a carboxylic acid, coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. This generates a stabilized carbanion that can then react with an electrophile to introduce a substituent.

For the synthesis of substituted benzoic acids, the carboxylate group itself can act as a directing group. organic-chemistry.orgnih.govacs.orgbohrium.com Treatment of an appropriately substituted benzoic acid with a strong base like s-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to exclusive deprotonation at the ortho position to the carboxylate. organic-chemistry.orgnih.govacs.org This methodology has been successfully used to prepare a variety of 3- and 6-substituted 2-methoxybenzoic acids. organic-chemistry.orgnih.govacs.orgbohrium.com The complementarity of directing effects between a carboxyl group and a meta-positioned chloro or fluoro group can be exploited to achieve specific substitution patterns. rsc.org

Friedel-Crafts Acylation and Subsequent Halogenation Pathways

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com While dihalobenzenes are generally less reactive than monohalobenzenes in Friedel-Crafts reactions, acylation can still occur under appropriate conditions. rsc.orgchemicalforums.com For instance, the benzoylation of dichlorobenzenes has been studied, revealing the formation of various substituted benzophenones. rsc.org

A potential synthetic route to this compound could involve the Friedel-Crafts acylation of a dichlorofluorobenzene precursor. The resulting acetophenone (B1666503) derivative can then be further functionalized. However, the success of this approach depends on the reactivity of the specific dichlorofluorobenzene isomer and the regioselectivity of the acylation reaction.

Oxidative Transformations of Halogenated Acetophenones to Carboxylic Acids

Once a halogenated acetophenone is obtained, for instance, through Friedel-Crafts acylation, it can be oxidized to the corresponding carboxylic acid. The haloform reaction is a well-established method for the oxidation of methyl ketones to carboxylic acids with one less carbon atom. ncert.nic.in This reaction typically involves treatment with sodium hypohalite. ncert.nic.inwebassign.net

Alternatively, stronger oxidizing agents can be employed. The oxidation of acetophenones to benzoic acids can be achieved using reagents like bleach (sodium hypochlorite (B82951) solution) in the presence of a base. truman.edu Other methods include the use of hydrogen peroxide with a methyltrioxorhenium catalyst or pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure high yields and avoid unwanted side reactions.

Nucleophilic Aromatic Substitution (SNAr) in Halogenated Benzoates

Nucleophilic aromatic substitution (SNAr) provides another pathway to introduce substituents onto a highly halogenated aromatic ring. masterorganicchemistry.comlibretexts.orgchadsprep.com This reaction is facilitated by the presence of strong electron-withdrawing groups, such as nitro groups or multiple halogen atoms, on the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

In the context of synthesizing derivatives of this compound, a suitably substituted polychlorinated benzoate (B1203000) could potentially undergo nucleophilic substitution. For example, a fluorine atom could be introduced by reacting a corresponding chlorinated precursor with a fluoride (B91410) salt. arkat-usa.org The reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Mild and sustainable conditions for SNAr reactions have been developed, for example, using the polymer hydroxypropyl methylcellulose (B11928114) (HPMC) in water. rsc.org

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, expanding its utility in organic synthesis. fiveable.mesolubilityofthings.com

Common transformations include esterification, which can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification), or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. ub.edu Amides can be prepared by reacting the carboxylic acid or its corresponding acyl chloride with an amine. solubilityofthings.com

Reduction of the carboxylic acid group can lead to the formation of a primary alcohol. fiveable.me This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). imperial.ac.uk The choice of reducing agent is important, as some reagents offer selectivity in the presence of other functional groups. imperial.ac.uk For instance, borane can selectively reduce carboxylic acids in the presence of esters. fiveable.me

Interactive Table: Synthetic Reactions

Reaction TypeReagentsProduct Functional Group
EsterificationAlcohol, Acid CatalystEster
Amide FormationAmineAmide
ReductionLiAlH₄ or BH₃Primary Alcohol

Esterification and Hydrolysis Mechanisms

The carboxylic acid group of this compound can undergo esterification to form esters. This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by the elimination of a water molecule to yield the ester.

Conversely, the hydrolysis of these esters back to the carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of esterification, involving the protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate that then collapses to form the carboxylate salt and the alcohol. Acidification of the carboxylate salt regenerates the carboxylic acid.

Amidation and Peptide Coupling Reactions

This compound can be converted into amides through reaction with amines. This transformation often requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods for activation include the use of coupling reagents. uni-kiel.de These reagents react with the carboxylic acid to form a more reactive intermediate, which is then readily attacked by the amine to form the amide bond.

In the context of peptide synthesis, where amino acids are linked together, similar coupling strategies are employed. uni-kiel.debachem.com The carboxylic acid of one amino acid (or in this case, this compound) is activated and then reacted with the amino group of another amino acid or peptide. uni-kiel.deyoutube.com A variety of peptide coupling reagents are available, such as dicyclohexylcarbodiimide (B1669883) (DCC) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions like racemization. bachem.compeptide.com

Formation of Acyl Halides (e.g., Benzoyl Chloride)

This compound can be converted to its corresponding acyl chloride, 3,6-dichloro-2-fluorobenzoyl chloride. sigmaaldrich.comepa.gov This is a crucial transformation as acyl chlorides are highly reactive and serve as versatile intermediates in the synthesis of other derivatives like esters and amides. A common and effective method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds with the hydroxyl group of the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the acyl chloride. Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be used.

Ring Functionalization and Derivatization

Electrophilic Aromatic Substitution Patterns on the Dichloro-fluorobenzoic Acid Ring

The benzene (B151609) ring of this compound is substituted with three electron-withdrawing groups: two chlorine atoms, a fluorine atom, and a carboxylic acid group. These groups deactivate the ring towards electrophilic aromatic substitution, making such reactions more difficult to carry out compared to unsubstituted benzene. masterorganicchemistry.comminia.edu.egyoutube.com The directing effects of these substituents must be considered to predict the position of an incoming electrophile.

The halogen atoms (Cl and F) are ortho, para-directing, but deactivating. researchgate.net The carboxylic acid group is a meta-directing deactivator. The combined influence of these groups will direct incoming electrophiles to the available positions on the ring, though the deactivated nature of the ring means that harsh reaction conditions may be required. libretexts.org The substitution pattern will be a result of the interplay between the electronic effects and steric hindrance from the existing substituents.

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl Bond Formation

The halogen substituents on the this compound ring provide handles for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netnih.gov Derivatives of this compound can participate in Suzuki coupling, where one or both of the chlorine atoms are replaced by an aryl or vinyl group. The reactivity of the C-Cl bonds can sometimes be differentiated to achieve selective coupling.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This allows for the introduction of alkenyl substituents onto the aromatic ring of this compound derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method can be used to introduce alkynyl groups onto the aromatic ring of this compound derivatives. nih.govnih.gov The regioselectivity of the coupling can be an important consideration when multiple halogen atoms are present. nih.gov

Introduction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles from this compound can be achieved through various strategies, primarily leveraging the reactivity of its halogen substituents and the carboxylic acid functional group. Nucleophilic aromatic substitution (SNA_r_) is a key reaction, as the benzene ring is activated by the electron-withdrawing nature of the carboxyl group and the halogen atoms. pressbooks.publibretexts.org

One plausible pathway involves a condensation reaction followed by an intramolecular SNA_r_ cyclization. For example, reacting this compound with a binucleophile, such as hydrazine (B178648) or a substituted diamine, can lead to the formation of fused heterocyclic systems. In such reactions, the fluorine atom at the C2 position often serves as an efficient leaving group, facilitated by its activation from the ortho-carboxyl group and the para-chloro substituent. nih.gov The initial step would be the formation of an amide or hydrazide linkage, which then positions the second nucleophilic nitrogen to attack one of the halogenated positions on the aromatic ring, leading to cyclization.

Another approach is the denitrogenative transformation of triazole derivatives, which can be synthesized from the benzoic acid. These reactions can generate highly reactive intermediates that cyclize to form new nitrogen heterocycles. wiley.com

Table 1: Hypothetical Reaction Conditions for Heterocycle Synthesis

ReactantReagents & ConditionsProbable Product Class
This compound1. Thionyl chloride (SOCl₂) 2. Ethylenediamine, Triethylamine (Et₃N), THFDihydro-dichloro-benzodiazepinone
This compound1. Thionyl chloride (SOCl₂) 2. Hydrazine hydrate, Ethanol, RefluxDichloro-phthalazinone derivative
This compound1. Convert to azide (B81097) 2. Reaction with an alkyne (Click Chemistry) 3. Thermal or metal-catalyzed denitrogenationFused pyrrole (B145914) or indole (B1671886) derivatives

Regiochemically Exhaustive Functionalization Strategies of Halogenated Arenes

The term "regiochemically exhaustive functionalization" refers to a collection of strategies aimed at selectively modifying every possible position on the aromatic ring. For this compound, this involves both C-H activation at the unsubstituted C4 and C5 positions and selective C-X bond transformations of the three different halogen atoms.

C-H Functionalization via Directed ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs deprotonation to its ortho position. wikipedia.org The carboxylic acid is a potent directing metalation group (DMG). organic-chemistry.orgbaranlab.org In the case of this compound, the acid is first deprotonated with a mild base or one equivalent of organolithium reagent to form the lithium carboxylate. This carboxylate group then directs a second equivalent of a strong, hindered base, such as sec-butyllithium (B1581126) in the presence of TMEDA (tetramethylethylenediamine), to remove a proton from an ortho position. organic-chemistry.org Since both ortho positions (C2 and C6) are substituted, metalation may be directed to the most acidic available C-H bond, likely the C5 position, which is influenced by the adjacent chlorine and fluorine atoms. The resulting aryllithium intermediate can then be quenched with a wide range of electrophiles (E+), such as aldehydes, ketones, or alkyl halides, to introduce a new substituent at the C5 position.

Selective C-X Cross-Coupling Reactions: The three halogen atoms on the ring (C2-F, C3-Cl, C6-Cl) exhibit different reactivities, which can be exploited for selective functionalization. In palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl >> C-F. nih.gov This differential reactivity allows for the selective replacement of the chlorine atoms while leaving the more robust C-F bond intact.

A sequential cross-coupling strategy can be employed. The C6-Cl bond is generally more reactive than the C3-Cl bond due to lesser steric hindrance. Therefore, a first Suzuki coupling with an arylboronic acid could selectively form a C-C bond at the C6 position. Under more forcing conditions or with a different catalyst system, a second, different aryl group could be introduced at the C3 position. This stepwise approach enables the synthesis of highly substituted, unsymmetrical biaryl compounds. nih.govyoutube.com

Table 2: Strategy for Regiochemically Exhaustive Functionalization

StepTarget PositionMethodReagentsResult
1C5C-H Functionalization1. s-BuLi, TMEDA, -78°C 2. Electrophile (e.g., CH₃I)Introduction of an alkyl group at C5
2C6Selective Cross-CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃Replacement of C6-Cl with an aryl group
3C3Selective Cross-CouplingDifferent Arylboronic acid, stronger conditionsReplacement of C3-Cl with a second aryl group
4C2Nucleophilic SubstitutionStrong nucleophile (e.g., NaOMe), heatReplacement of C2-F with a methoxy (B1213986) group

Stereochemical Control in Reactions Involving Chiral Derivatives

Enantioselective Synthesis Pathways for Analogues

Creating chiral analogues of this compound with high enantiopurity requires the use of asymmetric synthesis methodologies. These strategies aim to introduce a stereocenter into the molecule in a controlled manner.

One approach involves the enantioselective functionalization of a C-H bond. Using a chiral ligand-metal complex, it is possible to achieve asymmetric deprotonation or insertion into a C-H bond, leading to a chiral product. For instance, a rhodium-catalyzed C-H insertion with a diazo compound could install a new chiral center at the C5 position with high enantioselectivity. acs.org

Alternatively, an existing functional group can be modified asymmetrically. For example, if the C6-chloro substituent were replaced by a vinyl group via a Stille or Suzuki coupling, the resulting alkene could undergo an enantioselective reaction such as asymmetric dihydroxylation (using AD-mix) or epoxidation (using a Sharpless or Jacobsen catalyst). This would create one or two new stereocenters on the side chain, generating a chiral analogue.

Photoenzymatic catalysis presents another advanced strategy, where light-driven ene-reductases can be used to synthesize fluorinated compounds with distal chirality, achieving high stereocontrol. nih.gov This could be applied to derivatives of the parent acid to produce chiral fluorinated amides or other structures. nih.gov

Theoretical Investigations and Computational Chemistry of 3,6 Dichloro 2 Fluorobenzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) techniques, provides a fingerprint of a molecule's vibrational modes. When combined with computational chemistry, it offers a powerful method for assigning and understanding these modes in detail.

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies (FTIR, FT-Raman)

The experimental FTIR and FT-Raman spectra of halogenated benzoic acids are often complex due to the presence of multiple functional groups and the influence of the halogen atoms on the benzene (B151609) ring. Theoretical calculations, typically using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies. nih.govresearchgate.net

A direct comparison between the raw experimental and calculated frequencies often shows a discrepancy, primarily because the calculations are based on an isolated molecule in a harmonic approximation, whereas experiments are conducted on solid-state samples under anharmonic conditions. To bridge this gap, the calculated frequencies are uniformly scaled. Studies on similar molecules, such as 2-chloro-6-fluorobenzoic acid, have shown that this scaling procedure results in excellent agreement between the theoretical and experimental data, with very small differences between the observed and scaled wavenumber values. nih.govnih.gov This strong correlation allows for a reliable assignment of the observed spectral bands to specific vibrational modes of the molecule. For instance, the characteristic C=O stretching vibration, C-O stretching, and O-H in-plane bending of the carboxylic acid group, as well as the various stretching and bending modes of the substituted benzene ring, can be confidently identified. nih.gov

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Halogenated Benzoic Acid Derivative Note: This table is a representative example based on studies of similar compounds and illustrates the typical correlation achieved. Specific data for 3,6-Dichloro-2-fluorobenzoic acid is dependent on dedicated experimental and computational studies.

Vibrational ModeExperimental FT-Raman (cm⁻¹)Experimental FTIR (cm⁻¹)Calculated (Scaled) Wavenumber (cm⁻¹)Assignment
ν(O-H)-~3000 (broad)~3050O-H stretching in dimer
ν(C=O)168516901688Carbonyl stretching
ν(C-C)159015921591Aromatic C-C stretching
δ(O-H)-14201425O-H in-plane bend
ν(C-F)128012821285C-F stretching
ν(C-Cl)750755752C-Cl stretching

Potential Energy Distribution (PED) Analysis of Normal Modes

While the correlation of frequencies is crucial, a deeper understanding of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis. PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. This analysis is essential for an unambiguous assignment of the vibrational bands, especially in cases where multiple modes are coupled. nih.govirphouse.com

For substituted benzoic acids, PED analysis reveals the nature of complex vibrations involving the entire molecule. For example, it can show that a particular band is not a pure C-F stretch but has significant contributions from C-C ring vibrations. nih.gov The analysis is performed using specialized software that utilizes the force constants derived from DFT calculations. nih.gov This detailed assignment confirms the influence of the chloro and fluoro substituents on the vibrational modes of the benzoic acid framework. nih.govnih.gov

Intermolecular Interactions and Crystal Packing Studies

In the solid state, the arrangement of molecules is dictated by a delicate balance of intermolecular forces. Computational studies provide unparalleled insight into these interactions, explaining the resulting crystal structure.

Hydrogen Bonding Networks in the Crystalline Phase

Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds. The most common motif is the formation of a centrosymmetric dimer, where the carboxylic acid groups of two molecules are linked by a pair of O-H···O hydrogen bonds. nih.govresearchgate.net This strong interaction is a dominant feature in the vibrational spectra, causing a significant red shift (lowering of frequency) and broadening of the O-H stretching band compared to its monomeric form. researchgate.netias.ac.in Computational modeling of the dimeric form is therefore essential for accurately reproducing the experimental vibrational spectra. nih.govresearchgate.net These hydrogen bonds act as the primary structural scaffold, organizing the molecules into well-defined pairs.

Dispersion Forces and Energy Framework Analysis in Solid-State Structures

The analysis typically reveals a network of interactions. The strongest interactions correspond to the hydrogen-bonded dimers. However, the analysis also highlights the significant contribution of dispersion forces in the stacking of the aromatic rings and other contacts, which collectively stabilize the crystal structure. nih.gov These frameworks show the topology and relative strength of the forces holding the crystal together, providing a clear picture of the packing energetics.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal. nih.govnih.gov The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), which highlights regions of close intermolecular contact. nih.gov

Red spots on the dₙₒᵣₘ surface indicate close contacts, which are shorter than the van der Waals radii sum, and are characteristic of hydrogen bonds and other strong interactions. nih.gov For a molecule like this compound, prominent red spots are expected on the oxygen and hydrogen atoms of the carboxylic acid group, corresponding to the O-H···O hydrogen bonds.

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts as a scatter plot of dₑ versus dᵢ. Each type of interaction (e.g., H···H, Cl···H, F···H, O···H) has a characteristic appearance on the plot, and the percentage contribution of each contact to the total Hirshfeld surface can be calculated. nih.gov For similar chlorinated and fluorinated molecules, H···H contacts, arising from van der Waals interactions, often comprise the largest percentage of the surface area. Contacts involving the halogen atoms, such as Cl···H and F···H, are also significant and provide insight into the role of these substituents in directing the crystal packing. nih.gov

Role in Advanced Chemical Synthesis and Industrial Applications

Pharmaceutical Synthesis Intermediate

The structural framework of 3,6-dichloro-2-fluorobenzoic acid is of significant interest in medicinal chemistry for the synthesis of pharmacologically active molecules.

While various fluorinated and chlorinated aromatic compounds are recognized as important intermediates in the synthesis of anti-inflammatory drugs, direct evidence specifically identifying this compound as a precursor for such agents is not prominently featured in available research. For instance, derivatives of naproxen (B1676952) and flurbiprofen (B1673479) have been modified to create novel anti-inflammatory agents, highlighting the importance of halogenated phenyl groups in this therapeutic area. mdpi.comnih.gov Similarly, new series of 6-fluorobenzothiazole derivatives have been synthesized and evaluated as potential anti-inflammatory agents. ekb.eg However, a direct synthetic lineage from this compound to a specific anti-inflammatory compound remains to be explicitly documented.

The 2,6-dichloro-3-fluorophenyl moiety is a critical structural component of Crizotinib, a potent dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met kinase used in cancer therapy. nih.govgoogle.com The chemical name for Crizotinib is (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine, which underscores the importance of this specific substitution pattern. google.com

The utility of halogenated benzoic acids extends to the development of antibacterial agents. For example, the isomeric compound 2,4-dichloro-6-fluorobenzoic acid is known to serve as an intermediate in the creation of oxoquinoline-carboxylic acids, which exhibit strong bactericidal properties. However, specific research detailing the use of this compound in the synthesis of antibacterial compounds is not widely available. While related structures like 2,6-dichlorobenzamides have been evaluated for antimicrobial activity, a direct application of the 3,6-dichloro-2-fluoro isomer has not been established. researchgate.net

Agrochemical Development

In addition to its role in pharmaceuticals, the structural features of this chemical family are pivotal in the agrochemical sector.

The herbicide Dicamba (B1670444) is chemically known as 3,6-dichloro-2-methoxybenzoic acid. nih.govwikipedia.org It is a selective systemic herbicide used to control broadleaf weeds. wikipedia.org The synthesis of Dicamba does not directly involve this compound. Instead, the key penultimate intermediate in its production is 3,6-dichloro-2-hydroxybenzoic acid, also known as 3,6-dichlorosalicylic acid (3,6-DCSA). researchgate.netresearchgate.net

Common industrial synthesis routes for Dicamba start from materials like 2,5-dichloroaniline (B50420) or 2,5-dichlorophenol. google.comgoogle.com For example, a process starting with 2,5-dichloroaniline involves its conversion to the corresponding diazonium salt, which is then hydrolyzed to 2,5-dichlorophenol. This phenol (B47542) is subsequently carboxylated under high pressure (a Kolbe-Schmitt reaction) to form 3,6-DCSA. google.com In the final step, this hydroxy intermediate is methylated to yield the final product, Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.com Therefore, while structurally similar, this compound is not the direct precursor for Dicamba; rather, the corresponding hydroxy and methoxy (B1213986) analogs are the relevant compounds in its synthesis pathway.

Compound Names Mentioned in this Article

Compound NameCAS Number
This compound916420-62-7
Crizotinib877399-52-5
Dicamba (3,6-Dichloro-2-methoxybenzoic acid)1918-00-9
3,6-Dichloro-2-hydroxybenzoic acid (3,6-Dichlorosalicylic acid)3401-80-7
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol1293433-41-3
2,6-dichloro-3-fluoroacetophenone1293433-39-9
2,4-Dichloro-6-fluorobenzoic acid904285-09-2
3-Chloro-2-fluorobenzoic acid161957-55-7
2-Amino-3-fluorobenzoic acid434-29-7
2,5-Dichloroaniline95-82-9
2,5-Dichlorophenol583-78-8

Precursor for Pesticide Formulations

The dichlorobenzoic acid framework is a recognized structural motif in the agrochemical industry. A closely related compound, 3,6-dichloro-2-hydroxybenzoic acid, serves as the penultimate intermediate in the synthesis of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid). google.comresearchgate.net Dicamba is a selective systemic herbicide effective against broadleaf weeds in various crops and non-crop areas. google.com The synthesis of this important agrochemical from a dichlorobenzoic acid derivative underscores the potential of this compound as a valuable starting material for new, potentially more effective or specialized, pesticide formulations. The introduction of a fluorine atom in place of a hydroxyl or methoxy group can significantly alter the biological activity and environmental profile of the resulting pesticide.

Materials Science Contributions

The unique electronic and steric properties imparted by the halogen atoms make this compound and its derivatives valuable in the field of materials science for creating functional materials with specific, tunable characteristics.

Materials Science Contributions

Ligand Design for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is critical in determining the structure and properties of the MOF. Fluorinated benzoic acids, such as 2-fluorobenzoic acid and 2,6-difluorobenzoic acid, are frequently used as "modulators" in the synthesis of rare-earth cluster-based MOFs. youtube.com The carboxylic acid group of these molecules coordinates with the metal centers, while the fluorine atoms can influence the framework's properties, such as its hydrophobicity and its interactions with guest molecules. youtube.com As a member of this family, this compound can act as a multifunctional ligand where the carboxylate group binds to metal nodes, and the strategically positioned chlorine and fluorine atoms decorate the pores of the resulting framework, tailoring its properties for applications in gas storage and separation. A related compound, 3-chloro-2-fluorobenzoic acid, is also noted for its utility in forming ligands for MOFs. ossila.com

Components in Liquid Crystal Research

Benzoic acid derivatives are foundational components in the design of liquid crystals (LCs), particularly hydrogen-bonded liquid crystals (HBLCs). nih.gov The ability of the carboxylic acid group to form strong hydrogen bonds allows for the self-assembly of molecules into the ordered structures required for liquid crystalline phases. nih.govtandfonline.com Research has shown that adding fluorinated benzoic acids to HBLC mixtures is an effective strategy for tuning the material's physical properties, such as its dielectric anisotropy and threshold voltage. tandfonline.comieice.org The position of the fluorine atom on the phenyl ring significantly impacts these electro-optical characteristics. tandfonline.comieice.org Consequently, this compound, with its combination of a hydrogen-bonding carboxylic acid group and polar halogen substituents, is a valuable building block for creating novel liquid crystal materials with tailored properties for display and sensor applications. mdpi.comtcichemicals.com

Derivatives for Functional Materials with Specific Physicochemical Properties

The creation of functional materials often relies on the precise tuning of molecular properties through chemical derivatization. This compound serves as a versatile scaffold for this purpose. The presence of multiple, distinct halogen atoms (chlorine and fluorine) at specific positions allows for selective chemical modifications, leading to derivatives with carefully controlled physicochemical properties. For instance, fluorination is a widely used strategy in drug research to enhance metabolic stability and membrane permeability. nih.gov In materials science, these substitutions influence intermolecular interactions, crystal packing, and electronic properties, which are crucial for developing materials with desired characteristics for applications ranging from pharmaceuticals to advanced polymers and optical materials.

Reagent in Organic Synthesis and Chemical Research

Beyond its role as a precursor, this compound is a specialized reagent in chemical research, particularly where a fluorine atom is needed for analytical purposes.

Reagent in Organic Synthesis and Chemical Research

Fluorine Probe Development for NMR Spectroscopy in Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in metabolomics for identifying and quantifying metabolites in biological samples. nih.gov While ¹H NMR is common, ¹⁹F NMR offers distinct advantages, including a wide chemical shift range and no background signal in biological systems. This makes fluorine-containing molecules excellent probes. A closely related molecule, 3-chloro-2-fluorobenzoic acid, is used to prepare fluorine probes that facilitate the identification and quantification of amino acids in metabolomics studies using ¹⁹F NMR. ossila.com Similarly, other fluorinated molecules have been developed as sensitive ¹⁹F NMR probes for detecting metal ions or studying molecular interactions. nih.gov Given its structural similarity and the presence of a fluorine atom, this compound is a strong candidate for the development of novel ¹⁹F NMR probes for various applications in biochemical and medical research.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 916420-62-7 biosynth.comaobchem.comsynquestlabs.com
Molecular Formula C₇H₃Cl₂FO₂ biosynth.comaobchem.comsynquestlabs.com
Molecular Weight 209.00 g/mol biosynth.comsynquestlabs.comscbt.com
Appearance White to light yellow crystalline powder or needles chemicalbook.com
Melting Point Not specified
Boiling Point Not specified
Flash Point 150 °C biosynth.com
Purity >95% aobchem.com

Environmental Behavior and Degradation Studies of Halogenated Benzoic Acids

Microbial Degradation Pathways

The microbial breakdown of halogenated aromatic compounds is a key process in their environmental detoxification. The success and rate of this degradation are highly dependent on the number, type, and position of the halogen substituents on the aromatic ring, as well as the prevailing environmental conditions (aerobic vs. anaerobic).

Under aerobic conditions, the primary mechanism for the degradation of chlorinated and fluorinated benzoic acids by bacteria involves the enzymatic opening of the aromatic ring. Typically, this process is initiated by a dioxygenase enzyme, which incorporates two oxygen atoms into the benzene (B151609) ring to form a dihydroxylated intermediate, a catechol. For instance, the degradation of 2-chlorobenzoic acid is often initiated by 2-halobenzoate-1,2-dioxygenase, leading to the formation of catechol. jbarbiomed.comresearchgate.net Similarly, the aerobic metabolism of fluorobenzene (B45895) has been shown to proceed through the formation of 4-fluorocatechol (B1207897) and catechol. nih.gov This initial hydroxylation is a critical step that prepares the ring for subsequent cleavage. Once the catechol is formed, ring fission occurs via either ortho or meta cleavage pathways, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net Dehalogenation, the removal of the halogen substituent, can occur either before or after ring cleavage. nih.gov For example, during the cometabolism of 2-fluorobenzoate (B1215865) by Pseudomonas sp. B13, fluoride (B91410) is eliminated during the initial dioxygenation step. nih.gov

Anaerobic degradation of halogenated benzoic acids proceeds through different mechanisms. In the absence of oxygen, reductive dehalogenation is often the initial and rate-limiting step, where the halogen atom is removed and replaced by a hydrogen atom. This process requires an electron donor and is carried out by specialized anaerobic bacteria. For instance, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) under anaerobic conditions can involve the reductive dechlorination of its metabolite, 2,4-dichlorophenol. iastate.edu In some cases, anaerobic degradation can be coupled to other respiratory processes like denitrification. nih.gov

The presence of multiple halogen substituents, particularly a combination of chlorine and fluorine, can significantly increase the recalcitrance of a benzoic acid derivative to microbial degradation. The position of the halogens is also crucial. For 3,6-dichloro-2-fluorobenzoic acid, the steric hindrance from the two chlorine atoms and the fluorine atom may impede the initial attack by dioxygenase enzymes.

Studies on related compounds have shown that certain substitution patterns lead to the formation of dead-end metabolites, which are resistant to further degradation and can accumulate in the environment. For example, the degradation of 2- and 3-fluorobenzoate (B1230327) by Pseudomonas sp. B13 leads to the formation of 2-fluoro-cis,cis-muconic acid, which was identified as a dead-end product. nih.gov Similarly, the metabolism of fluorobenzene by Rhizobiales sp. strain F11 produces 3-fluorocatechol, which, unlike 4-fluorocatechol, does not support growth, suggesting it is a recalcitrant intermediate. nih.gov In the degradation of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile), the metabolite 2,6-dichlorobenzoic acid (2,6-DCBA) was found to be persistent in soils not previously exposed to the herbicide. nih.gov

Table 1: Microbial Degradation of Halogenated Benzoic Acids and Metabolite Formation

CompoundDegradation ConditionKey MetabolitesRecalcitrance/Dead-End ProductsReference
2-FluorobenzoateAerobic (Cometabolism)Catechol, 2-Fluoro-cis,cis-muconic acid2-Fluoro-cis,cis-muconic acid nih.gov
3-FluorobenzoateAerobic (Cometabolism)3-Fluorocatechol, 2-Fluoro-cis,cis-muconic acid2-Fluoro-cis,cis-muconic acid nih.gov
4-FluorobenzoateAerobic4-Fluorocatechol--- nih.govnih.gov
2-Chlorobenzoic AcidAerobicCatechol--- jbarbiomed.com
2,6-Dichlorobenzonitrile (Dichlobenil)Aerobic (Soil)2,6-Dichlorobenzamide (BAM), 2,6-Dichlorobenzoic acid (2,6-DCBA)2,6-DCBA in unadapted soils nih.gov
2,4-Dichlorobenzoic AcidAerobic4-Chlorocatechol--- researchgate.net

This table is generated based on data from studies on related compounds to infer the potential behavior of this compound.

A variety of bacterial strains have been identified that can degrade halogenated benzoic acids. These microorganisms often possess specific enzymes that enable them to utilize these compounds as a source of carbon and energy. For example, strains of Pseudomonas, Alcaligenes, and Aureobacterium have been isolated that can grow on monofluorobenzoates. nih.gov Pseudomonas sp. B13 is a well-studied organism capable of cometabolizing monofluorobenzoates. nih.gov The fungus Cunninghamella elegans and the bacterium Streptomyces sp. JCM9888 have been shown to biotransform fluorinated benzoic acids into their corresponding benzyl (B1604629) alcohols and benzamides, respectively, rather than dehalogenating them. tandfonline.com

The degradation of more complex halogenated compounds often requires the synergistic action of a microbial consortium, where different species carry out different steps of the degradation pathway. For instance, the complete mineralization of some chloroaromatic compounds is achieved by consortia where one species performs the initial dehalogenation and another utilizes the resulting intermediates.

Table 2: Bacterial Strains Involved in the Degradation of Halogenated Benzoic Acids

Bacterial Genus/SpeciesHalogenated Substrate(s)Key Degradative CapabilityReference
Pseudomonas sp. B13Monofluorobenzoates, ChlorobenzoatesCometabolism, Dioxygenation nih.gov
Alcaligenes sp.MonofluorobenzoatesGrowth on fluorobenzoates nih.gov
Aureobacterium sp.4-FluorobenzoateDegradation via 4-hydroxybenzoate nih.gov
Rhizobiales sp. F11Fluorobenzeneortho-cleavage of fluorocatechol nih.gov
Streptomyces sp. JCM9888Fluorinated benzoic acidsConversion to benzamides tandfonline.com
Cunninghamella elegansFluorinated benzoic acidsReduction to benzyl alcohols tandfonline.com
Aeromonas hydrophilaChlorobenzoic acidsUtilization as carbon and energy source jbarbiomed.com

This table summarizes findings on bacterial strains that degrade related compounds, suggesting potential candidates for the degradation of this compound.

Abiotic Degradation Processes

In addition to microbial activity, abiotic processes can contribute to the transformation of halogenated benzoic acids in the environment. The most significant of these are hydrolysis and photodegradation.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For halogenated aromatic compounds, the carbon-halogen bond can be susceptible to hydrolysis, although this is generally a slow process under typical environmental pH and temperature conditions. The strength of the carbon-halogen bond increases from iodine to fluorine (C-I < C-Br < C-Cl < C-F), making fluorinated aromatics particularly resistant to hydrolytic cleavage. nih.gov The presence of multiple halogen substituents on the aromatic ring of this compound, especially the highly stable C-F bond, suggests that its hydrolysis under environmental conditions is likely to be a very slow and insignificant degradation pathway. The herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid), which is structurally similar, is also reported to be stable to hydrolysis. researchgate.net

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant abiotic degradation pathway for many organic pollutants in surface waters and on soil surfaces. The photodegradation of the structurally related herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) has been studied and is considered an important dissipation process. nih.gov The photolytic half-life of dicamba in aqueous solutions can vary from hours to days depending on the conditions. researchgate.net

Photodegradation can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment (photosensitizers) that produce reactive species like hydroxyl radicals. A study on the photo-induced degradation of 3,6-dichloro-2-methoxybenzoic acid found that the process was enhanced in the presence of titanium dioxide (TiO₂) or hydrogen peroxide (H₂O₂), indicating the involvement of hydroxyl radicals. researchgate.net Given the structural similarity, it is plausible that this compound also undergoes photodegradation in the environment, likely through similar mechanisms involving dechlorination and hydroxylation of the aromatic ring.

Table 3: Abiotic Degradation of a Structurally Related Compound

CompoundDegradation ProcessConditionsHalf-life/ObservationsReference
Dicamba (3,6-dichloro-2-methoxybenzoic acid)PhotolysisAqueous solution, UVB lamps (pH 7)43.3 min (0.72 hours) researchgate.net
Dicamba (3,6-dichloro-2-methoxybenzoic acid)PhotolysisAqueous solution, solar simulator (pH 7)13.4 hours researchgate.net
Dicamba (3,6-dichloro-2-methoxybenzoic acid)PhotolysisOn epicuticular waxes, solar simulator105 hours researchgate.net
3,6-dichloro-2-methoxybenzoic acidPhoto-induced degradationUV with TiO₂ or H₂O₂Enhanced degradation, chloride release researchgate.net

This table presents data for a closely related compound to infer the potential abiotic degradation behavior of this compound.

Persistence and Environmental Fate Modeling

Environmental Partitioning and Distribution in Environmental Compartments (Soil, Sediment)

No data is available on the soil and sediment partitioning coefficients (e.g., Koc) for this compound.

Bioaccumulation Potential in Biota

There are no studies available that have investigated the bioaccumulation factor (BAF) or bioconcentration factor (BCF) of this compound in any organisms.

Transport and Mobility in Aquatic and Soil Systems

Specific data on the transport and mobility of this compound, such as its potential for leaching in soil or its movement in aquatic systems, have not been documented in the reviewed literature.

Advanced Analytical Characterization Techniques for Halogenated Benzoic Acids

Chromatographic Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of 3,6-Dichloro-2-fluorobenzoic acid from complex mixtures. The choice of method depends on the analytical objective, whether it is routine purity assessment or sensitive trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For halogenated benzoic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. nih.gov A common derivatization agent is BF3·MeOH, which converts the carboxylic acid to its corresponding methyl ester. nih.govresearchgate.net

The GC column, typically a capillary column with a non-polar or medium-polarity stationary phase like a TraceGOLD TG-5MS, separates the derivatized analytes based on their boiling points and interactions with the stationary phase. gcms.cz Following separation, the eluted compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its unambiguous identification. youtube.com In the mass spectrum of a benzoic acid derivative, characteristic fragments often arise from the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH). libretexts.org

For quantitative analysis, specific ions characteristic of the target analyte are monitored. This selected ion monitoring (SIM) mode significantly enhances sensitivity and selectivity, enabling the detection and quantification of trace amounts of the compound. gcms.czshimadzu.com The method's performance can be validated by assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, GC-MS methods have been developed to quantify various benzoic acids in different matrices with LODs at the µg/g level.

Table 1: GC-MS Parameters for Halogenated Benzoic Acid Analysis (Illustrative Example)

ParameterValue
Column TraceGOLD TG-5MS or similar
Injector Temperature 250 °C
Oven Program Initial temp. 50°C, ramp to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (Scan or SIM mode)
Derivatization Methylation (e.g., with BF3·MeOH)

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds, making it well-suited for the direct analysis of this compound without derivatization. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water/buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.eg

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The composition of the mobile phase, including the pH of the aqueous component, can be adjusted to optimize the separation of various halogenated benzoic acids. researchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the benzoic acid absorbs UV light at specific wavelengths. ekb.eg

HPLC is particularly valuable for assessing the purity of this compound by separating it from potential impurities, such as isomers or related compounds. Method validation according to ICH guidelines ensures the reliability of the results for parameters like specificity, linearity, precision, and accuracy. ekb.eg

Table 2: Typical HPLC Conditions for Halogenated Benzoic Acid Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Gradient of aqueous buffer and acetonitrile/methanol
Flow Rate 1.0 mL/min
Detector UV at a specific wavelength (e.g., 205 nm)
Injection Volume 10-20 µL

Ultra-Performance Liquid Chromatography (UPLC) for Trace Analysis

Ultra-performance liquid chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm). This results in higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. spkx.net.cn These features make UPLC an excellent choice for the trace analysis of halogenated benzoic acids in complex matrices.

When coupled with tandem mass spectrometry (UPLC-MS/MS), the technique offers exceptional selectivity and sensitivity. spkx.net.cn This combination allows for the confident identification and quantification of this compound at very low concentrations. The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored, minimizing interferences from the matrix. spkx.net.cn Methods have been developed for determining benzoic acids in various samples with detection limits in the µg/kg range. spkx.net.cn

Ion Chromatography-Mass Spectrometry (IC-MS) for Fluorobenzoic Acids

Ion chromatography (IC) is a specialized form of liquid chromatography designed for the separation of ionic species. When coupled with mass spectrometry (IC-MS), it becomes a powerful tool for the analysis of polar organic compounds like fluorobenzoic acids. nih.govresearchgate.net This technique is particularly useful for analyzing these compounds in aqueous samples. metrohm.com

In IC-MS, the separation is achieved on an ion-exchange column. A suppressor is often used after the column to reduce the background conductivity of the eluent, which enhances the sensitivity of the mass spectrometer. metrohm.com Electrospray ionization (ESI) is a common interface used to transfer the separated ions from the liquid phase to the gas phase for MS analysis. nih.govcromlab-instruments.es IC-MS methods have been developed for the simultaneous determination of numerous fluorobenzoic acids, with detection limits in the nanogram per liter (ng/L) range, demonstrating the high sensitivity of this technique. nih.gov

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation of molecules. For this compound, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR (Proton NMR): This technique provides information about the number and types of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would show signals for the aromatic protons. The chemical shifts and coupling patterns of these protons would be influenced by the presence of the chlorine and fluorine substituents, aiding in their positional confirmation. rsc.orgchemicalbook.com

¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly sensitive to the electronic environment, with the carbons attached to the electronegative halogen atoms showing characteristic downfield shifts. rsc.orgchemicalbook.com

¹⁹F NMR (Fluorine-19 NMR): As fluorine has a spin-active nucleus (¹⁹F), ¹⁹F NMR is a powerful tool for directly observing the fluorine atom in the molecule. The chemical shift of the fluorine signal provides information about its electronic environment. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei can provide valuable structural information. nih.govbeilstein-journals.org For fluorobenzoic acids, the ¹⁹F NMR chemical shift is a key identifier. arkat-usa.org

The combination of these three NMR techniques provides a comprehensive picture of the molecular structure of this compound, allowing for unambiguous structural elucidation and confirmation.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

For aromatic carboxylic acids, vibrational analysis can reveal key information. nih.govresearchgate.net In the case of fluorinated benzoic acids, substitutions on the benzene (B151609) ring significantly influence the vibrational frequencies when compared to unsubstituted benzoic acid. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), are used to calculate and predict these vibrational frequencies for the monomer and dimer forms of the molecules. nih.goviku.edu.trresearchgate.net These calculations help in making definitive vibrational assignments for the observed experimental spectra. nih.gov

Key vibrational modes for benzoic acid derivatives include the O-H stretching, C=O stretching, and various ring vibrations. The strong hydrogen bonding in the dimeric form of benzoic acids, which is common in the solid state, is characterized by a red shift (a move to lower frequency) in the O-H stretching frequency. nih.gov

Table 1: General Vibrational Frequency Ranges for Key Functional Groups in Benzoic Acid Derivatives.
Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Notes
O-H (in carboxylic acid dimer)Stretching2500-3300Broad absorption due to strong hydrogen bonding.
C=O (in carboxylic acid)Stretching1680-1710Position can be affected by substitution and dimerization.
C-ClStretching600-800Position is sensitive to the substitution pattern on the aromatic ring.
C-FStretching1000-1400Typically a strong absorption.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. For this compound (C₇H₃Cl₂FO₂), the exact molecular weight is approximately 209 g/mol . biosynth.com

In the mass spectrum of a carboxylic acid, the molecular ion peak (M+) may be weak for aliphatic acids but is typically stronger for aromatic acids like benzoic acid derivatives. miamioh.edu Common fragmentation patterns for benzoic acids involve the loss of specific neutral fragments from the molecular ion. docbrown.infolibretexts.org

Key fragmentation pathways for benzoic acid itself include:

Loss of a hydroxyl radical (•OH): This results in an [M-17]⁺ peak, corresponding to the formation of the benzoyl cation [C₆H₅CO]⁺. miamioh.edudocbrown.info For benzoic acid, this appears at an m/z of 105 and is often the base peak. docbrown.info

Loss of a carboxyl group (•COOH): This leads to an [M-45]⁺ peak, corresponding to the phenyl cation [C₆H₅]⁺. docbrown.infolibretexts.org For benzoic acid, this is observed at an m/z of 77. docbrown.info

Further fragmentation of the phenyl ring: The m/z 77 ion can further lose acetylene (B1199291) (C₂H₂) to produce an ion at m/z 51. docbrown.info

For this compound, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which aids in their identification.

Table 2: Predicted Prominent Mass-to-Charge (m/z) Ratios in the Mass Spectrum of this compound.
IonFormation ProcessPredicted m/zNotes
[M]⁺Molecular Ion208 / 210 / 212Isotopic pattern due to two chlorine atoms.
[M-OH]⁺Loss of •OH191 / 193 / 195Corresponds to the dichlorofluorobenzoyl cation.
[M-COOH]⁺Loss of •COOH163 / 165 / 167Corresponds to the dichlorofluorophenyl cation.

Sample Preparation and Enrichment Strategies

Effective analysis of trace amounts of halogenated benzoic acids from complex environmental or biological samples requires robust sample preparation and enrichment steps to remove interferences and concentrate the analyte.

Solid-Phase Extraction (SPE) for Isolation from Complex Matrices

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes like acidic herbicides from aqueous samples. nih.govresearchgate.net The process involves passing a liquid sample through a solid sorbent material, which retains the analyte. researchgate.net The analyte is then eluted with a small volume of a suitable solvent. thermofisher.com

For acidic compounds like this compound, several factors are critical for successful SPE:

Sorbent Selection: Polymeric sorbents are often preferred over silica-based or carbon-based sorbents for the extraction of acidic herbicides, providing good recoveries. researchgate.netnih.gov The choice of sorbent depends on the specific properties of the analyte and the matrix. nih.gov

Sample pH: The pH of the sample is crucial. To ensure the retention of acidic compounds on a non-polar or ion-exchange sorbent, the pH of the sample is typically adjusted to be well below the pKa of the acid, ensuring it is in its neutral, protonated form. mdpi.compitt.edu For benzoic acids, a pH of 1 to 3 is often used. mdpi.com

Elution Solvent: The choice of elution solvent is critical for recovering the analyte from the SPE cartridge. thermofisher.com Methanol, often mixed with water or acidified water, is a common eluent for polar compounds. thermofisher.commdpi.com

A general SPE procedure for an acidic compound in a water sample would involve conditioning the cartridge (e.g., with methanol and then water), loading the acidified sample, washing the cartridge to remove interferences, and finally eluting the analyte with an organic solvent. thermofisher.commdpi.com

Derivatization Techniques for Enhanced Chromatographic Detection

Gas chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. libretexts.org Carboxylic acids, due to their polarity and tendency to form hydrogen bonds, often exhibit poor chromatographic behavior, leading to broad and asymmetric peaks. colostate.edu Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile derivatives, making them suitable for GC analysis. libretexts.orgresearch-solution.com

Common derivatization methods for carboxylic acids include:

Alkylation (Esterification): This is the most frequent application for carboxylic acids, converting them into esters which are more volatile and chromatographically well-behaved. libretexts.org Reagents like dimethylformamide dialkylacetals or boron trifluoride (BF₃) in methanol are used to form methyl esters. colostate.eduresearch-solution.comresearchgate.net

Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. research-solution.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. sigmaaldrich.com Silylated derivatives are less polar and more volatile. research-solution.com

Acylation: This involves reacting the analyte with an acylating agent. While less common for simple volatility enhancement of acids, using fluorinated acyl groups can significantly enhance detectability with an electron capture detector (ECD). libretexts.org

For halogenated benzoic acids, esterification with reagents like pentafluorobenzyl bromide (PFB-Br) can be particularly advantageous as it introduces a polyfluorinated group, making the derivative highly sensitive to ECD detection. libretexts.orgresearch-solution.com

Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability and accuracy of the analytical results. Key parameters assessed during validation include specificity, sensitivity, linearity, accuracy, and precision. elementlabsolutions.com

Specificity, Sensitivity, Linearity, Accuracy, and Precision Assessments

Specificity: This is the ability of the method to unequivocally measure the analyte of interest in the presence of other components that may be present in the sample, such as impurities or matrix components. elementlabsolutions.comimgroupofresearchers.com It is typically assessed by analyzing blank matrix samples and spiked samples to check for interferences at the analyte's retention time. austinpublishinggroup.com

Sensitivity (Limit of Detection and Quantitation): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. austinpublishinggroup.comresearchgate.net These are often determined based on the signal-to-noise ratio of the analytical response (typically 3:1 for LOD and 10:1 for LOQ). researchgate.net

Linearity: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high coefficient of determination (r²) (e.g., >0.99) is generally required to demonstrate linearity. austinpublishinggroup.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. imgroupofresearchers.com It is often determined through recovery studies by analyzing a sample matrix spiked with a known amount of the analyte at different concentration levels. austinpublishinggroup.com Recoveries are typically expected to be within a certain range, for example, 70-120%. austinpublishinggroup.com

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually reported as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intraday precision) and intermediate precision (interday precision). austinpublishinggroup.com An RSD of less than 15% or 20% is often considered acceptable. austinpublishinggroup.com

Table 3: Typical Acceptance Criteria for Analytical Method Validation.
ParameterCommon Acceptance CriterionReference
Linearity (r²)> 0.99 austinpublishinggroup.com
Accuracy (Recovery)70 - 120% austinpublishinggroup.com
Precision (RSD)< 20% austinpublishinggroup.com
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3 researchgate.net
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10 researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are fundamental performance characteristics of an analytical method that define the boundaries of its reliable measurement capabilities. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, although not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration of an analyte that can be determined with a predefined level of precision and accuracy.

The determination of LOD and LOQ is typically performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). Common approaches for their estimation include methods based on the signal-to-noise ratio (S/N), the standard deviation of the response and the slope of the calibration curve, and visual evaluation. sepscience.com For chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the S/N and calibration curve methods are most prevalent. sepscience.comtbzmed.ac.ir

In the signal-to-noise approach, the LOD is often defined as the concentration that produces a signal three times the level of the baseline noise (S/N = 3), while the LOQ corresponds to a signal-to-noise ratio of ten (S/N = 10). researchgate.net The calibration curve method utilizes the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.com

For instance, a study on the determination of benzoic acid in noodles by HPLC reported an LOD of 0.42 µg/mL and an LOQ of 1.14 µg/mL. thaiscience.info Another HPLC-based investigation for benzoic acid in food products established an LOD of 1 µg/mL and an LOQ of 4 µg/mL. researchgate.net In the context of dichlorinated benzoic acids, the analysis of 2,4-Dichlorobenzoic acid by GC-MS has been reported with a limit of quantification of approximately 0.5 µg per sample medium. analytice.com The analysis of fluorinated benzoic acids as water tracers using UHPLC-MS/MS has demonstrated LOQs in the parts-per-billion (ppb) range, highlighting the enhanced sensitivity of mass spectrometric detection. s4science.at

These values are influenced by several factors, including the sample matrix, the specifics of the analytical instrumentation, and the sample preparation methodology. For this compound, it is anticipated that the use of highly sensitive detectors, such as tandem mass spectrometry (MS/MS), would yield significantly lower LOD and LOQ values, likely in the low µg/L to ng/L range, which is critical for trace-level environmental analysis.

The following tables summarize the LOD and LOQ values reported for benzoic acid and a related dichlorinated benzoic acid using different analytical techniques. This data serves as a reference for the anticipated analytical sensitivity for this compound.

Table 1: LOD and LOQ for Benzoic Acid by HPLC

Sample Matrix LOD (µg/mL) LOQ (µg/mL) Reference
Noodles 0.42 1.14 thaiscience.info

Table 2: LOQ for Dichlorinated Benzoic Acid by GC-MS

Compound Sample Medium LOQ (µ g/media ) Reference

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Dichloro-2-fluorobenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and fluorination of benzoic acid derivatives. For example, chlorination using Cl₂ in ethanol/water under reflux, followed by fluorination with HF or fluorinating agents like NaF. Catalysts such as AlCl₃ may enhance regioselectivity during chlorination steps . Optimization includes controlling stoichiometry (e.g., excess Cl₂ for full substitution), reaction time (e.g., 3 hours for reflux), and purification via recrystallization using ethanol-water mixtures to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • NMR : In 1^1H NMR, expect aromatic proton signals split due to adjacent Cl/F substituents. 19^{19}F NMR will show a distinct peak near -110 ppm (CF coupling).
  • IR : Strong C=O stretch (~1680 cm⁻¹) and O-H (carboxylic acid) stretch (~2500-3000 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak at m/z 209 (C₇H₃Cl₂FO₂) with fragment ions corresponding to Cl/F loss .
  • X-ray Crystallography : Used to confirm substituent positions and bond angles, as demonstrated for analogous fluorobenzoic acids .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential dust/aerosol formation.
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for emergency protocols .

Advanced Research Questions

Q. How do the positions of chlorine and fluorine substituents influence the reactivity and stability of this compound in various chemical reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl (position 3,6) and F (position 2) increase carboxylic acid acidity (pKa ~1.5-2.5) compared to unsubstituted benzoic acid (pKa ~4.2).
  • Steric Effects : Ortho-F and meta-Cl substituents may hinder nucleophilic attacks on the aromatic ring, directing reactions to para positions.
  • Stability : Fluorine enhances thermal stability, while Cl may promote electrophilic substitution at specific sites .

Q. What are the challenges in achieving regioselective functionalization of this compound, and what strategies can be employed to overcome them?

  • Methodological Answer :

  • Challenges : Competing reactivity at Cl/F-substituted positions and steric hindrance.
  • Strategies :
  • Use directing groups (e.g., –COOH) to guide cross-coupling reactions.
  • Employ Pd-catalyzed C-H activation for selective arylation at less hindered positions.
  • Protect the carboxylic acid with methyl esters to reduce interference during functionalization .

Q. How can computational chemistry methods be applied to predict the physicochemical properties and reaction pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths and substituent effects on acidity.
  • Molecular Dynamics : Simulate solubility in solvents like DMSO or ethanol.
  • Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for reaction planning. Validate with experimental data from analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.